molecular formula C10H19NO B087043 Azacycloundecan-2-one CAS No. 1009-89-8

Azacycloundecan-2-one

Cat. No. B087043
CAS RN: 1009-89-8
M. Wt: 169.26 g/mol
InChI Key: WULPUQZASCZTPO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of azacyclic compounds often involves complex reactions where key steps include cycloadditions, ring-closing metathesis (RCM), and redox reactions. A notable method includes the gold-catalyzed stereoselective synthesis through a redox/[2 + 2 + 1] cycloaddition cascade, demonstrating the efficiency of combining α-carbonyl carbenoids, nitroso species, and external alkenes to construct the core structures of complex azacyclic compounds (Jadhav et al., 2011). Another approach involves the synthesis of N-Boc-azocan-5-one, highlighting the versatility of RCM reactions in forming azacycloalkanes (Morales-Chamorro & Vázquez, 2018).

Molecular Structure Analysis

The molecular structure of azacyclic compounds like Azacycloundecan-2-one is intricate, often requiring detailed analysis to understand their conformation and stereochemistry. X-ray diffraction studies and nOe experiments are crucial in revealing the conformational preferences of these molecules, as seen in compounds with similar structural frameworks (Cepas & North, 1997).

Chemical Reactions and Properties

Azacyclic compounds undergo a variety of chemical reactions, including cycloadditions, which are pivotal in expanding their chemical diversity. For instance, the [3 + 3] cycloaddition of azides with in situ formed azaoxyallyl cations offers an efficient method to synthesize tetrazines, showcasing the reactivity and versatility of azacyclic frameworks in synthesizing complex heterocycles (Xu et al., 2018).

Scientific Research Applications

  • Inhibition of DNA Methylation and Cancer Therapy : Azacytidine analogs, such as 5-azacytidine, have been found to inhibit DNA methylation, leading to their use in cancer therapy, particularly for acute myelogenous leukemia (Christman, 2002).

  • Corrosion Inhibition on Iron Surfaces : Theoretical studies using molecular orbital and density functional methods indicate that azacycloundecane shows a stronger interaction with iron surfaces compared to dialkyl amines, suggesting its potential use in preventing corrosion (Satoh & Fujimoto, 2011).

  • Skin Permeation Enhancement : Compounds like 1-dodecylazacycloheptan-2-one (Azone) are known to enhance skin permeation, demonstrating effects such as hemolysis and increasing membrane permeability (Katsu et al., 1989).

  • Inhibition of Ribonucleotide Reductase in Leukemia : 5-azacytidine has been identified as a potent inhibitor of RRM2 in leukemia cell lines, mice, and bone marrow mononuclear cells from acute myeloid leukemia patients. This inhibition disrupts deoxyribonucleotide pools, identifying RRM2 as a new target for 5-azacytidine in leukemia treatment (Aimiuwu et al., 2012).

  • Myotube Formation in Cell Cultures : 5-azacytidine treatment can induce the formation of functional myotubes from non-myoblast precursors in cell cultures, highlighting its role in cellular differentiation (Constantinides, Jones, & Gevers, 1977).

  • Inhibition of S-adenosyl-L-methionine Methyltransferases in Plants : 25-azacycloartanol has been identified as a potent inhibitor of specific methyltransferases in plant cells, influencing sterol content in plants (Rahier et al., 1980).

  • Enhancement of Topical Drug Delivery : Studies have shown that Azone (1-dodecylazacycloheptan-2-one) can significantly enhance the percutaneous delivery of drugs such as metronidazole, highlighting its potential in topical drug delivery systems (Wotton et al., 1985).

  • Percutaneous Penetration Enhancement : Azone, or 1-dodecylazacycloheptan-2-one, has been demonstrated to effectively enhance the percutaneous absorption of various chemicals, suggesting its utility in transdermal drug delivery systems (Stoughton, 1982).

Future Directions

The future directions of research on Azacycloundecan-2-one could involve further exploration of its synthesis processes, its chemical reactions, and its potential biological activities. As the compound belongs to the class of macrolactams, it may also be of interest to investigate its potential applications in the field of medicinal chemistry .

properties

IUPAC Name

azacycloundecan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO/c12-10-8-6-4-2-1-3-5-7-9-11-10/h1-9H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WULPUQZASCZTPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCCC(=O)NCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

26710-03-2
Record name Azacycloundecan-2-one, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26710-03-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID60143568
Record name Azacycloundecan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60143568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Azacycloundecan-2-one

CAS RN

1009-89-8
Record name Azacycloundecan-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1009-89-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Azacycloundecan-2-one
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Azacycloundecan-2-one
Source EPA DSSTox
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Record name Azacycloundecan-2-one
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.012.520
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Record name Azacycloundecan-2-one
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Synthesis routes and methods

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
13
Citations
G Borgen, J Dale, LL Gundersen… - Acta Chemica …, 1998 - actachemscand.org
… 300 MHz 1H NMR spectra of 1-azacycloundecan-2-one in CD3OD at various temperatures. The vertical scale is increased in the NH region. The CD3OD residual 'H resonance is …
Number of citations: 2 actachemscand.org
G Borgen, J Dale, LL Gundersen, A Krivokapic, F Rise - researchgate.net
… The present communication reports the results from our investigations of the l l- and 14-membered ring lactams l-azacycloundecan-2-one (caprinolactam) and l-azacyclotetradecan-2-…
Number of citations: 0 www.researchgate.net
VN Emel'yanenko, SP Verevkin, VV Turovtsev… - Russian Journal of …, 2013 - Springer
Combustion calorimetry is used to measure the enthalpies of combustion and formation of azacyclooctan-2-one (I), azacyclononan-2-one (II), and azacyclotridecan-2-one (III) in the …
Number of citations: 13 link.springer.com
K Dachs, E Schwartz - Angewandte Chemie International …, 1962 - Wiley Online Library
The industrial production of capryllactam (1‐azacyclononan‐2‐one) and of laurolactam (1‐azacyclotridecan‐2‐one) starts with cyclization of acetylene or butadeine to give …
Number of citations: 39 onlinelibrary.wiley.com
AS Kalgutkar, BC Crews, LJ Marnett - Journal of medicinal …, 1996 - ACS Publications
… The acid-catalyzed reaction of commercially available cyclodecanone 39 with sodium azide generated the 11-membered ring lactam, azacycloundecan-2-one (40). However acid-…
Number of citations: 86 pubs.acs.org
G Rousseau, F Homsi - Chemical Society Reviews, 1997 - pubs.rsc.org
The preparation of seven and larger membered ring compounds from linear substrates is known to be a difficult process. We report results for the preparation of heterocycles with these …
Number of citations: 74 pubs.rsc.org
Y Lin - 2018 - etheses.whiterose.ac.uk
Macrocycles, are a class of interesting compounds with extensive applications; most notable is the increasing interest in their applications in drug discovery in recent years. Despite …
Number of citations: 0 etheses.whiterose.ac.uk
E Askitoǧlu, A Guggisberg, M Hesse - Helvetica chimica acta, 1985 - Wiley Online Library
In presence of a strong base, the 13‐membered cyclic compound 3 yielded, by loss of acetonitrile or its equivalent, the bicyclic product 5 instead of the 17‐membered compound 4 as …
Number of citations: 9 onlinelibrary.wiley.com
R Puffr, V Kubanek - Vol. II, CRC Press, Ann Arbor MI, 1991 - api.taylorfrancis.com
Linear aliphatic polyamides, frequently referred to as nylons, rank among the most important polymers produced on an industrial scale, both because of some exceptional properties …
Number of citations: 95 api.taylorfrancis.com
JE Golden - 2002 - search.proquest.com
The work described herein addresses the versatility of the inter-and intramolecular Schmidt reaction and the value of the latter in total synthesis. The first of these projects investigated …
Number of citations: 2 search.proquest.com

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